N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
CAS No.: 886122-91-4
Cat. No.: VC21522590
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886122-91-4 |
|---|---|
| Molecular Formula | C12H19NO3S |
| Molecular Weight | 257.35g/mol |
| IUPAC Name | N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-10(9(2)3)6-7-11(12)16-4/h6-9,13H,5H2,1-4H3 |
| Standard InChI Key | ZHWCFJGJVRWDIC-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Introduction
Structural Features
The structure of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide consists of:
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A benzene ring substituted with:
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An isopropyl group at the 5-position.
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A methoxy group at the 2-position.
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A sulfonamide (-SO2NH-) group attached to an ethyl chain.
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Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide |
| SMILES | CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
| InChI | InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-10(9(2)3)6-7-11(12)16-4/h6-9,13H,5H2,1-4H3 |
| InChIKey | ZHWCFJGJVRWDIC-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide typically involves:
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Sulfonation Reaction:
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A benzene derivative is functionalized with a sulfonamide group using sulfonating agents like chlorosulfonic acid.
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Substitution Reactions:
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Introduction of the ethyl group onto the sulfonamide nitrogen.
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Addition of isopropyl and methoxy groups at specific positions on the benzene ring.
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These steps require precise reaction conditions to ensure selectivity and high yields.
Medicinal Chemistry
Sulfonamides are well-documented for their pharmaceutical applications, particularly as:
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Antibacterial agents (e.g., sulfa drugs).
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Anti-inflammatory compounds targeting enzymes like cyclooxygenase or lipoxygenase.
Although specific biological activity data for N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is unavailable, its structural similarity to bioactive sulfonamides suggests potential for pharmacological exploration.
Agrochemicals
Sulfonamides are also used in herbicides and fungicides due to their ability to inhibit critical enzymatic pathways in plants and fungi.
Material Science
Sulfonamides serve as intermediates in polymer synthesis or as stabilizers in certain industrial formulations.
Analytical Characterization
To confirm the structure and purity of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide, the following techniques are employed:
Spectroscopic Methods
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide detailed information about the chemical environment of atoms.
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Expected signals include:
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Peaks corresponding to aromatic protons.
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Methyl groups from ethyl and isopropyl substituents.
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Mass Spectrometry (MS):
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Confirms molecular weight (257.35 g/mol).
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Fragmentation pattern reveals structural details.
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Chromatography
High-performance liquid chromatography (HPLC) ensures compound purity by separating it from impurities based on polarity or molecular size.
Biological Activity Screening
Given its sulfonamide backbone, N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide could be evaluated for:
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Enzyme Inhibition:
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Screening against enzymes like carbonic anhydrase or dihydropteroate synthase.
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Antimicrobial Properties:
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Testing against bacterial strains to assess antibacterial efficacy.
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